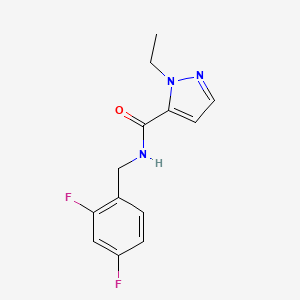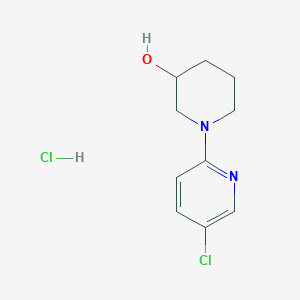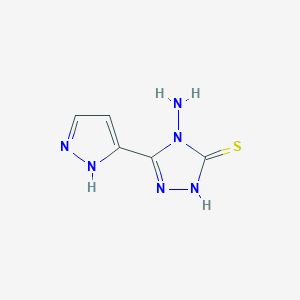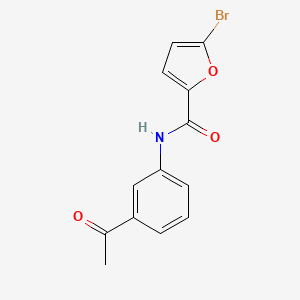
N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. The name suggests that it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids and is present in many drug molecules .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a related compound, “N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide”, was reported to involve keto group protection, ester hydrolysis, acid chloride formation, reaction with amine, and finally keto group deprotection .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a 2,4-difluorobenzyl group attached to the nitrogen atom of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, compounds with a carboxamide group can undergo reactions like hydrolysis, reduction, and condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could affect its reactivity and the presence of the carboxamide group could influence its solubility .
Aplicaciones Científicas De Investigación
Agrochemical Research
Pyrazole carboxamide derivatives have been recognized for their nematocidal and fungicidal activities, particularly in agricultural settings. For instance, a study by Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides, revealing their effectiveness against nematodes like M. incognita, highlighting the potential of such compounds in developing new agrochemicals to protect crops from pests (Zhao et al., 2017).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, pyrazole carboxamide derivatives have been explored for their cytotoxic effects against various cancer cell lines. A study by Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for in vitro cytotoxic activity, demonstrating potential applications in cancer therapy (Hassan et al., 2014).
Material Science
The structural features of pyrazole-5-carboxamide derivatives have also been utilized in material science, particularly in the synthesis of luminescent materials. A study by Chen et al. (2007) reported on the synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand. These complexes exhibited intense luminescence, suggesting applications in optoelectronic devices (Chen et al., 2007).
Antimicrobial and Antituberculosis Agents
Research into pyrazole carboxamide derivatives extends into the development of antimicrobial and antituberculosis agents. Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues, including pyrazole carboxamides, which exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as novel antituberculosis agents (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-2-18-12(5-6-17-18)13(19)16-8-9-3-4-10(14)7-11(9)15/h3-7H,2,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTFRAIDBHIBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)
![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)
![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)